2-Butyl-6-phenylpyridine
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Overview
Description
2-Butyl-6-phenylpyridine is an organic compound with the molecular formula C15H17N and a molecular weight of 211.31 g/mol . It is a derivative of pyridine, characterized by the presence of a butyl group at the second position and a phenyl group at the sixth position of the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-6-phenylpyridine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method is the Grignard reaction, where a Grignard reagent (such as butylmagnesium bromide) reacts with a pyridine derivative to introduce the butyl group at the desired position . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the phenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or palladium-catalyzed cross-coupling reactions under controlled conditions to ensure high yield and purity . The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium acetate .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-6-phenylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butyl-6-phenylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-6-phenylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity . This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Phenylpyridine: Lacks the butyl group, making it less hydrophobic compared to 2-Butyl-6-phenylpyridine.
2-Butylpyridine: Lacks the phenyl group, resulting in different chemical and biological properties.
6-Phenylpyridine: Lacks the butyl group, affecting its reactivity and interaction with biological targets.
Uniqueness: this compound is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its hydrophobicity and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-butyl-6-phenylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-10-14-11-7-12-15(16-14)13-8-5-4-6-9-13/h4-9,11-12H,2-3,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCUZYVYDVDBTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404903 |
Source
|
Record name | 2-Butyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60272-71-1 |
Source
|
Record name | 2-Butyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butyl-6-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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